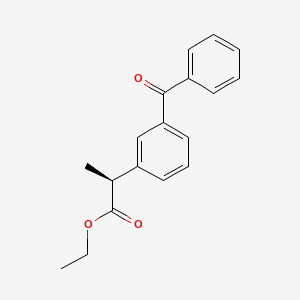![molecular formula C13H16N4O B13440990 2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide is a chemical compound with the molecular formula C13H16N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This structure is often associated with biological activity, making it a subject of interest in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aminophenyl ring .
Aplicaciones Científicas De Investigación
2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-aminophenyl) benzothiazole: Known for its potent antitumor activity.
1-acyl-3-(2-aminophenyl) thioureas: Exhibits varying biological activities.
Phenazines: Known for their diverse biological properties, including antimicrobial and antitumor activities.
Uniqueness
2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its pyrazole ring and aminophenyl group contribute to its potential as a versatile compound in medicinal chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[4-(3-aminophenyl)pyrazol-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C13H16N4O/c1-2-15-13(18)9-17-8-11(7-16-17)10-4-3-5-12(14)6-10/h3-8H,2,9,14H2,1H3,(H,15,18) |
Clave InChI |
KKGIHXDUBMRIHJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CN1C=C(C=N1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


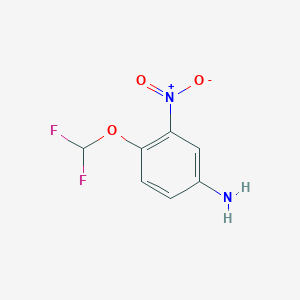

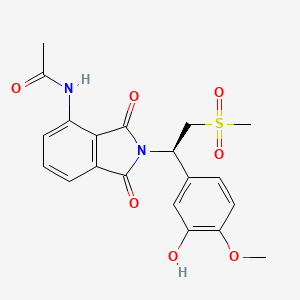
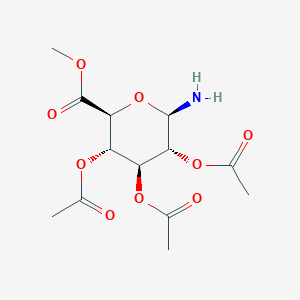
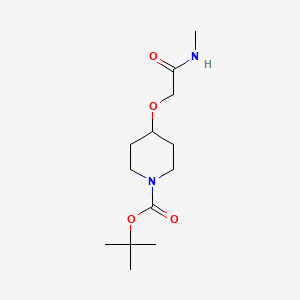
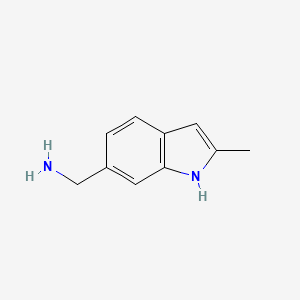
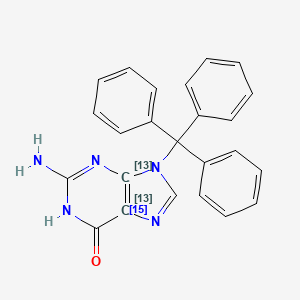
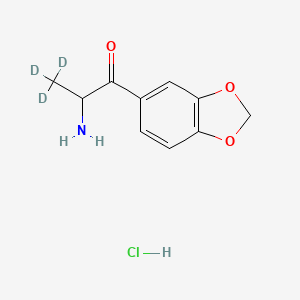
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
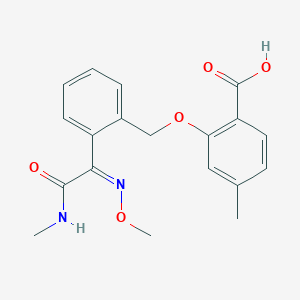
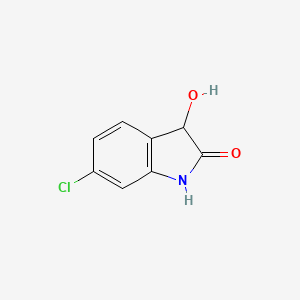
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
